molecular formula C12H15ClN2 B182490 N-(2-Chloropyridin-3-yl)cycloheptanimine CAS No. 154377-29-4

N-(2-Chloropyridin-3-yl)cycloheptanimine

Cat. No.: B182490
CAS No.: 154377-29-4
M. Wt: 222.71 g/mol
InChI Key: RZGLJRXAZBGQQC-UHFFFAOYSA-N
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Description

N-(2-Chloropyridin-3-yl)cycloheptanimine is a heterocyclic compound featuring a seven-membered cycloheptanimine ring attached to a 2-chloropyridin-3-yl group. The cycloheptanimine moiety introduces unique steric and electronic effects compared to smaller rings (e.g., cyclohexane or pyrrolidine), which may influence reactivity, solubility, and biological activity .

Properties

CAS No.

154377-29-4

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)cycloheptanimine

InChI

InChI=1S/C12H15ClN2/c13-12-11(8-5-9-14-12)15-10-6-3-1-2-4-7-10/h5,8-9H,1-4,6-7H2

InChI Key

RZGLJRXAZBGQQC-UHFFFAOYSA-N

SMILES

C1CCCC(=NC2=C(N=CC=C2)Cl)CC1

Canonical SMILES

C1CCCC(=NC2=C(N=CC=C2)Cl)CC1

Synonyms

(2-Chloro-pyridin-3-yl)-cycloheptylidene-amine

Origin of Product

United States

Comparison with Similar Compounds

Molecular Structure and Crystallinity

  • Cycloheptanimine vs. Cyclohexylamine Analogs :
    • The seven-membered cycloheptanimine ring increases steric hindrance compared to six-membered cyclohexylamine derivatives (e.g., 2-chloro-N-cyclohexylpyridin-3-amine, CAS 793675-33-9) . This may reduce crystallinity and alter packing efficiency in solid states.
    • In contrast, smaller rings like oxazole (e.g., 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide) form hydrogen-bonded C(4) chains in crystals, enhancing stability .

Physicochemical Properties

Property N-(2-Chloropyridin-3-yl)cycloheptanimine (Inferred) 2-Chloro-N-cyclohexylpyridin-3-amine 2-(2-Chloropyridin-3-yl)-N-ethyl-oxazole-5-carboxamide
Molecular Weight ~300–350 g/mol (estimated) 325.83 g/mol 281.70 g/mol
Ring Size 7-membered cycloheptanimine 6-membered cyclohexane 5-membered oxazole
Hydrogen Bonding Likely weaker due to steric bulk N/A Strong N–H···O bonds forming C(4) chains
Melting Point Lower (predicted) Not reported 165–167°C (crystalline)

Anti-inflammatory and Antibacterial Activity

  • In -chloro-3-(2-chloropyridin-3-yl) analogs showed inhibitory activity against iNOS and PGE2 production. The cycloheptanimine variant might modulate these pathways differently due to ring size .

Antitumor Potential

  • highlights metal complexes (Co(II), Ni(II), Cu(II)) of 2-chloropyridin-3-yl derivatives as antioxidants and antitumor agents. The cycloheptanimine’s conformational flexibility could enhance metal coordination, altering efficacy .

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